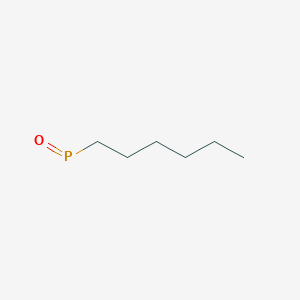
Hexylphosphanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexylphosphanone is an organophosphorus compound characterized by the presence of a hexyl group attached to a phosphine oxide
Preparation Methods
Hexylphosphanone can be synthesized through several methods. One common synthetic route involves the reaction of hexylmagnesium bromide with dichlorophosphine, followed by oxidation with hydrogen peroxide. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Hexylphosphanone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hexylphosphonic acid using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction of this compound can yield hexylphosphine, which can be further functionalized.
Substitution: this compound can undergo nucleophilic substitution reactions, where the phosphine oxide group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Hexylphosphanone has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: this compound derivatives have been studied for their potential use as enzyme inhibitors and in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore the potential of this compound in drug delivery systems and as a therapeutic agent.
Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of hexylphosphanone involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphine oxide group can form strong bonds with metal ions, making it an effective ligand in coordination chemistry. Additionally, this compound can undergo redox reactions, which may play a role in its biological activity.
Comparison with Similar Compounds
Hexylphosphanone can be compared with other similar compounds, such as:
Phenylphosphanone: Similar in structure but with a phenyl group instead of a hexyl group. It has different reactivity and applications.
Butylphosphanone: Contains a butyl group and exhibits different physical and chemical properties compared to this compound.
Octylphosphanone: With an octyl group, it has a longer carbon chain and different solubility and reactivity characteristics. This compound is unique due to its specific chain length and the resulting balance of hydrophobic and hydrophilic properties, making it suitable for a range of applications.
Properties
CAS No. |
91108-24-6 |
|---|---|
Molecular Formula |
C6H13OP |
Molecular Weight |
132.14 g/mol |
IUPAC Name |
1-phosphorosohexane |
InChI |
InChI=1S/C6H13OP/c1-2-3-4-5-6-8-7/h2-6H2,1H3 |
InChI Key |
COFGCRBLCTYHBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCP=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[4-Hydroxy-3-(propan-2-yl)phenyl]methyl}pentane-2,4-dione](/img/structure/B14360056.png)
![4-Ethoxy-4-[(trimethylsilyl)oxy]but-3-en-2-one](/img/structure/B14360058.png)
![Dihexyl [(naphthalen-1-yl)methyl]phosphonate](/img/structure/B14360060.png)

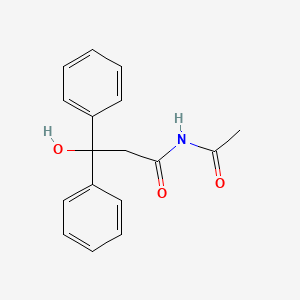
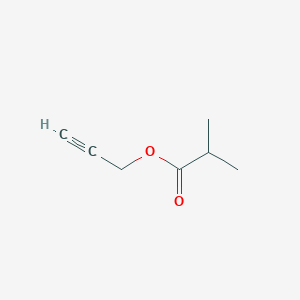

![4-{[2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine](/img/structure/B14360079.png)
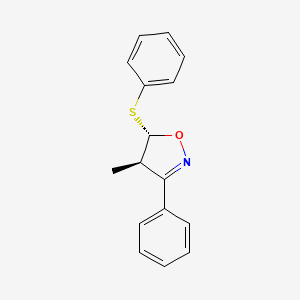
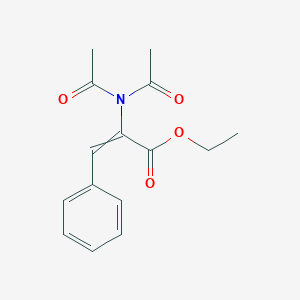
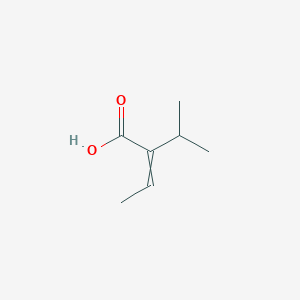

![5-Ethoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14360123.png)
